Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid
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Overview
Description
Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid (SPA) is a cyclic compound that has been the subject of much scientific research in recent years. It is of particular interest due to its unique structure, which allows it to interact with both proteins and enzymes. This has led to a variety of applications in both chemical and biological research.
Scientific Research Applications
Chemistry and Synthesis
- Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid and related compounds have been a subject of interest in synthetic chemistry. For instance, the transformation of N-substituted 3,4-dihydrospiro[quinoline-2,1′-cyclohexanes] in strong acid media has been examined, demonstrating that these compounds can undergo hydrolysis to form γ-aminoacids (Kouznetsov et al., 2003). Similarly, the synthesis of novel spiro compounds like 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes], which include cyclohexane variants, has been explored for their photophysical properties (Silva et al., 2021).
Structural Analysis and Properties
- The structural analysis of spiro compounds, including those with cyclohexane and isoquinoline units, is essential for understanding their chemical behavior. X-ray diffraction (XRD) analysis has been utilized to establish the structure of compounds like 4ahydroxy-2-methyloctahydrospiro[isoquinoline-4,1'-cyclohexan]-2'-one, which is important for investigating the properties of these molecules (Malkova et al., 2016).
properties
IUPAC Name |
2-(spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylideneamino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-14(20)11-17-15-13-7-3-2-6-12(13)10-16(18-15)8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBZPGUVVGETIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C(=NCC(=O)O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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